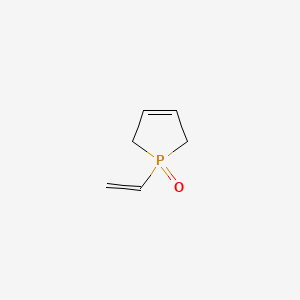
1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a versatile chemical compound with the molecular formula C6H9OP. It is known for its unique structure, which includes a phosphole ring with a vinyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of phosphole derivatives with vinyl-containing reagents. One common method includes the use of phosphole oxides and vinyl halides under basic conditions to facilitate the formation of the vinyl-phosphole bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity and properties.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of new phosphole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Phosphole oxides
Reduction: Ethyl-substituted phospholes
Substitution: Various phosphole derivatives with functional groups attached to the former vinyl position
Applications De Recherche Scientifique
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to different enzymes and receptors. This binding can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
1-Vinyl-2,5-dihydrophosphole 1-oxide: Similar structure but with an oxide group instead of a vinyl group.
2,5-Dihydro-1H-phosphole: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethyl-2,5-dihydro-1H-phosphole: The vinyl group is replaced with an ethyl group, altering its chemical properties.
Uniqueness: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one stands out due to its vinyl group, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Propriétés
Formule moléculaire |
C6H9OP |
|---|---|
Poids moléculaire |
128.11 g/mol |
Nom IUPAC |
1-ethenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H9OP/c1-2-8(7)5-3-4-6-8/h2-4H,1,5-6H2 |
Clé InChI |
PHDYGZFSVKMMRD-UHFFFAOYSA-N |
SMILES canonique |
C=CP1(=O)CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
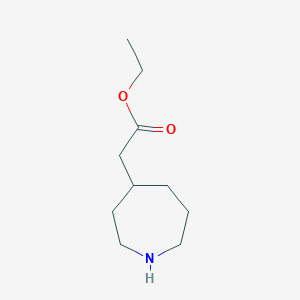
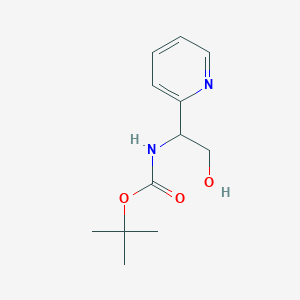

amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
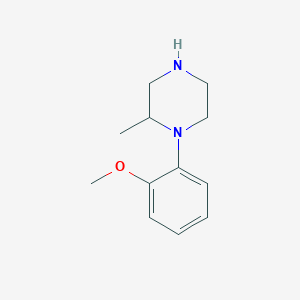
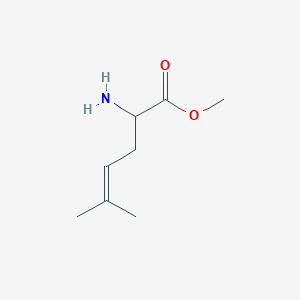
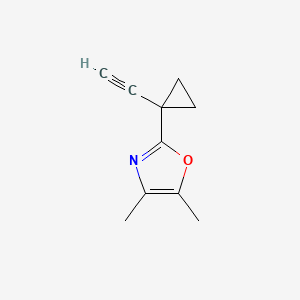
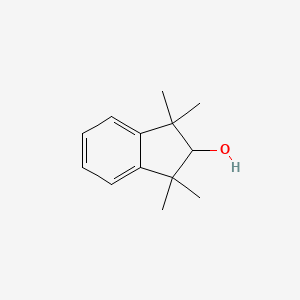
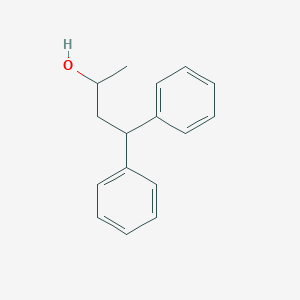

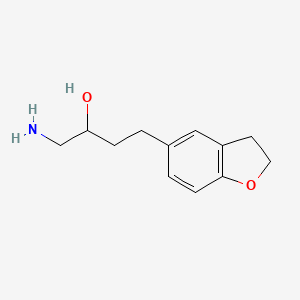
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
